12(S)-Hete

Overview

Description

Mechanism of Action

Target of Action

12S-HETE, a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid, primarily targets the G protein-coupled receptor, GPR31 . This receptor has a high affinity for 12S-HETE .

Mode of Action

12S-HETE interacts with its target, GPR31, to trigger a series of intracellular events. It has been suggested that 12S-HETE acts through the activation of the orphan receptor GPR31 . Furthermore, 12S-HETE can stimulate NOX (NADPH oxidase) and enhance ROS production (reactive oxygen species) .

Biochemical Pathways

12S-HETE is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e., ALOX12) enzyme . It is involved in a variety of human physiological and pathological reactions . It has been suggested that 12S-HETE is a crucial intracellular signaling molecule that activates protein kinase C and mediates the biological functions of many growth factors and cytokines .

Pharmacokinetics

It is known that the net effect of 12s-hete depends upon the relative amounts generated, the ratio of hetes:eets produced, timing of synthesis, as well as cellular and subcellular mechanisms activated by each respective metabolite .

Result of Action

12S-HETE plays a pivotal role in multiple steps of the metastatic ‘cascade’ encompassing tumor cell-vasculature interactions, tumor cell motility, proteolysis, invasion, and angiogenesis . It has also been found to reduce insulin secretion and cause apoptosis in cultured human pancreatic insulin-secreting Beta cell lines and prepared Pancreatic islets .

Action Environment

The action of 12S-HETE can be influenced by various environmental factors. For instance, it has been found that 12S-HETE can cause the disintegration of adjacent lymph vessels, thereby opening a gate within the vascular wall termed ‘circular chemorepellent-induced defect’ (CCID) . This suggests that the local environment and the presence of other signaling molecules can significantly influence the action, efficacy, and stability of 12S-HETE.

Biochemical Analysis

Biochemical Properties

12(S)-HETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of arachidonic acid metabolism through the 12-lipoxygenase pathway . It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix . The nature of these interactions involves the activation of protein kinase C and mediating the biological functions of many growth factors and cytokines .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been proposed to play a role in platelet activation, pathogenesis of psoriasis, neurotransmitter peptide-induced hyperpolarization by neuronal cells, and modulating the metastatic potential of melanoma and carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by the GPR31 receptor and promotes tumor cell proliferation and metastasis . It also appears to stimulate tumor cell proliferation, suggesting its involvement in cancer .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound plays a pivotal role in multiple steps of the metastatic ‘cascade’ encompassing tumor cell-vasculature interactions, tumor cell motility, proteolysis, invasion, and angiogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preliminary studies have shown that the use of this compound within an 8-day daily administration (doses ranged between 0.4 and 30 mg/kg in mice) did not have any visible or behavioral effects on the animals .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid, interacting with enzymes such as 12-lipoxygenase . It is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e., ALOX12) enzyme .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is primarily found in platelets, leukocytes, and to a lesser extent in smooth muscle cells . It enhances tumor cell adhesion to endothelial cells, fibronectin, and the subendothelial matrix .

Subcellular Localization

The subcellular localization of this compound is primarily in the membranes enriched in NADPH-cytochrome c reductase and UDP-galactosyl transferase . The specific radioactivity relative to protein of these intracellular membranes was 2.9-times higher than in a plasma membrane fraction enriched in 5’-nucleotidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

12(S)-Hete is synthesized from arachidonic acid through the action of the enzyme arachidonate 12-lipoxygenase (ALOX12). The enzyme catalyzes the conversion of arachidonic acid to 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HpETE), which is then reduced to this compound by cellular peroxidases .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using ALOX12. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

12(S)-Hete undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce other eicosanoids.

Reduction: The initial step in its synthesis involves the reduction of 12S-HpETE to this compound.

Substitution: It can participate in substitution reactions, particularly involving its hydroxyl group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and molecular oxygen.

Reducing Agents: Cellular peroxidases are typically used for the reduction of 12S-HpETE to this compound.

Major Products

The major products formed from the reactions of this compound include various hydroxyeicosatetraenoic acids (HETEs) and other eicosanoids, which play significant roles in physiological and pathological processes .

Scientific Research Applications

12(S)-Hete has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid oxidation and the behavior of polyunsaturated fatty acids.

Medicine: It is studied for its role in diseases such as diabetes, cancer, and cardiovascular disorders. .

Industry: This compound is used in the development of diagnostic kits and as a standard in analytical chemistry

Comparison with Similar Compounds

12(S)-Hete is part of a family of hydroxyeicosatetraenoic acids (HETEs), which include:

12R-Hydroxyeicosatetraenoic acid (12R-Hete): An enantiomer of this compound, produced by different tissues through the action of 12R-lipoxygenase (ALOX12B).

15-Hydroxyeicosatetraenoic acid (15-Hete): Produced by the action of 15-lipoxygenase on arachidonic acid, it has distinct biological roles, including the regulation of smooth muscle and lung neutrophil recruitment.

5-Hydroxyeicosatetraenoic acid (5-Hete): Another member of the HETE family, involved in leukotriene biosynthesis and inflammatory responses.

This compound is unique due to its specific stereochemistry and its role in platelet function and cancer metastasis .

Properties

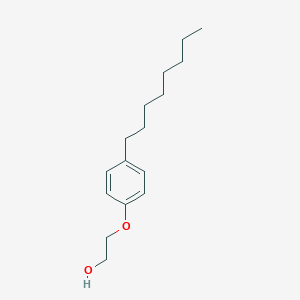

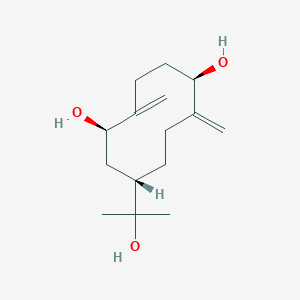

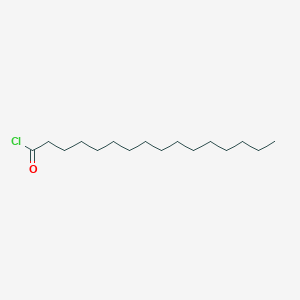

IUPAC Name |

(5Z,8Z,10E,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-LQWMCKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028839 | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54397-83-0 | |

| Record name | 12S-Hydroxy-5,8,10,14-(Z,Z,E,Z)-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hete, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054397830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG8M7C9ALT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While a dedicated 12S-HETE receptor remains elusive, evidence suggests its actions are mediated through G-protein-coupled receptors (GPCRs). For instance, 12S-HETE-induced calcium release, arachidonic acid release, and diacylglycerol formation in human neutrophils, as well as insulin secretion in rat insulinoma cells, are sensitive to pertussis toxin, implicating Gαi/o protein involvement. [ [] ]

A: 12S-HETE activates various signaling pathways depending on the cell type and context. It can stimulate protein kinase C (PKC) [ [] ], modulate ion channels like the delayed-rectifier potassium channel (IK) in neurons [ [] ], and influence gene expression related to inflammation and cell proliferation. [ [] ]

ANone: The molecular formula of 12S-HETE is C20H32O3, and its molecular weight is 320.47 g/mol.

A: Yes, 12S-HETE can be characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS provides information on its molecular mass and fragmentation pattern, while NMR reveals the arrangement of atoms within the molecule. [ [, , ] ]

ANone: 12S-HETE, like other polyunsaturated fatty acid metabolites, is susceptible to oxidation. Proper storage is crucial for maintaining its stability. It is typically stored as a solution in an organic solvent like ethanol or dimethyl sulfoxide at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

ANone: 12S-HETE is a product of enzymatic catalysis, not an enzyme itself. It does not possess catalytic properties.

ANone: While computational studies specifically focusing on 12S-HETE are limited, molecular modeling techniques can be employed to investigate its interactions with potential targets like GPCRs or enzymes. Docking simulations can predict binding affinities and explore structure-activity relationships.

A: Research on 12S-HETE analogs has shown that structural modifications can significantly impact its biological activity. For example, reduction of the 10,11-double bond of 12-HETE, yielding 12S-HETrE, results in a slight decrease in its ability to stimulate calcium mobilization and chemotaxis in neutrophils. [ [] ]

A: Yes, the stereochemistry at the 12-position is crucial for 12S-HETE's biological activity. The 12S-enantiomer exhibits distinct biological effects compared to its 12R-counterpart. [ [, ] ]

A: 12S-HETE can be susceptible to degradation. Formulation strategies, such as encapsulation in liposomes or nanoparticles, can be employed to enhance its stability, solubility, and bioavailability for research purposes or potential therapeutic applications. [ [] ]

ANone: While there might not be specific regulations for 12S-HETE, general laboratory safety guidelines for handling bioactive lipids and organic solvents should be followed.

A: Due to its rapid metabolism, the in vivo half-life of 12S-HETE is relatively short. It undergoes further enzymatic conversions, including oxidation and esterification. [ [] ] Further research is needed to fully elucidate its ADME properties.

A: 12S-HETE's biological activities have been studied in various cell types, including neutrophils, macrophages, endothelial cells, and cancer cell lines. [ [, , , , , , , , , ] ]

A: Yes, studies using animal models have provided insights into the involvement of 12S-HETE in conditions like hypertension, inflammation, and cancer. For instance, in a rat model of diabetes, increased renal 12S-HETE levels were linked to angiotensin II receptor activity. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)